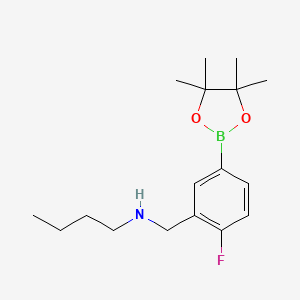
Pinacolester der 3-(N-Butylaminomethyl)-4-fluorphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of enzyme inhibitors and saccharide sensors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Biochemische Analyse
Biochemical Properties
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This interaction is particularly useful in the design of enzyme inhibitors and drug delivery systems. The compound has been studied for its potential to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has been shown to interact with cell surface carbohydrates, which can influence cell signaling and other cellular processes .
Cellular Effects
The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by interacting with cell surface carbohydrates, leading to changes in cell signaling pathways. This interaction can affect gene expression and cellular metabolism, potentially leading to altered cellular responses. Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, making it a potential candidate for cancer therapy . Additionally, the compound’s ability to form reversible covalent bonds with diols allows it to modulate the activity of enzymes and other proteins involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, the compound’s interaction with cell surface carbohydrates can influence cell signaling pathways and gene expression, leading to changes in cellular function . The compound’s ability to form reversible covalent bonds also allows it to act as a modulator of enzyme activity, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can change over time due to its stability and degradation properties. The compound is known to be susceptible to hydrolysis, particularly at physiological pH, which can affect its stability and activity . Studies have shown that the compound’s effects on cellular function can diminish over time as it undergoes hydrolysis and degradation. The compound’s ability to form reversible covalent bonds with diols allows it to maintain its activity for a certain period before degradation occurs. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can induce significant changes At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and inflammation It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy
Metabolic Pathways
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is involved in various metabolic pathways, particularly those involving carbohydrates and other diol-containing biomolecules. The compound’s ability to form reversible covalent bonds with diols allows it to interact with enzymes and cofactors involved in metabolic processes . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. The compound’s role in metabolic pathways makes it a valuable tool for studying enzyme activity and metabolic regulation in biochemical research.
Transport and Distribution
The transport and distribution of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reversible covalent bonds with diols allows it to be transported and distributed to specific cellular compartments and tissues . This interaction can affect the compound’s localization and accumulation within cells, potentially influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is influenced by its ability to interact with specific targeting signals and post-translational modifications. The compound’s ability to form reversible covalent bonds with diols allows it to be directed to specific cellular compartments and organelles . This interaction can affect the compound’s activity and function within different subcellular locations. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications and studying its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the coupling of pinacolborane with an aryl halide or triflate in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a tertiary amine as a base to facilitate the formation of the boron-carbon bond . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis of various compounds with high throughput and minimal reaction time . The use of metal-free, photoinduced borylation methods also provides a scalable approach for the production of boronic esters .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tertiary amines, and various oxidizing or reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce different boron-containing compounds .
Wirkmechanismus
The mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts as a boron carrier, selectively accumulating in malignant cells. Upon irradiation with low-energy neutrons, the boron atoms decay to produce cytotoxic particles that destroy cancer cells . The compound’s reactivity with carbohydrates and other biomolecules also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14(8-9-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOLRTYVYWPWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)
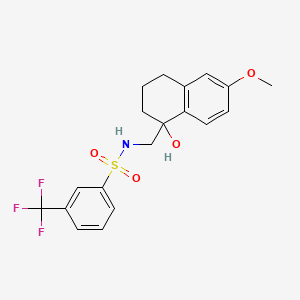
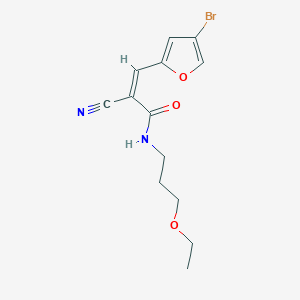

![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
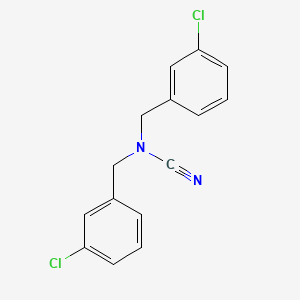
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2596382.png)
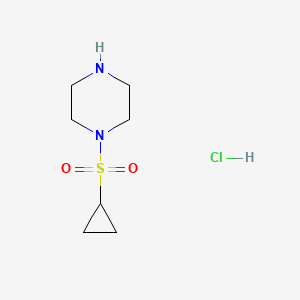
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2596387.png)
![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)
